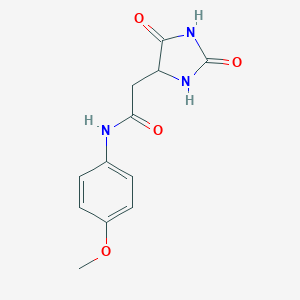
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
作用機序
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and inhibit the activity of MALT1. This protein is involved in the activation of the NF-kB signaling pathway, which is known to promote the growth and survival of cancer cells. By inhibiting MALT1, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide can block this pathway and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to be effective against certain types of bacterial infections. It has also been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its specificity for MALT1. This makes it a useful tool for studying the role of this protein in cancer and other diseases. However, one limitation of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its relatively low potency, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the study of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is potential for the use of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease.
合成法
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dioxoimidazolidine to form the desired product, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide.
科学的研究の応用
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been primarily studied for its potential as a cancer therapy. It has been shown to inhibit the activity of MALT1, a protein that is involved in the progression of certain types of cancer. In particular, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to be effective against diffuse large B-cell lymphoma, a type of blood cancer.
特性
製品名 |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC名 |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-19-8-4-2-7(3-5-8)13-10(16)6-9-11(17)15-12(18)14-9/h2-5,9H,6H2,1H3,(H,13,16)(H2,14,15,17,18) |
InChIキー |
LZRQFUIADQOSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)

![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)